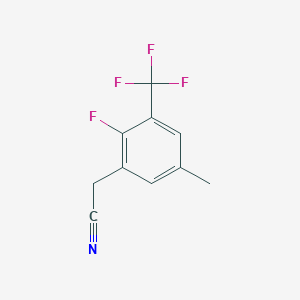

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGYQVRNXNXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucle

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H8F4N

- Molecular Weight : 217.163 g/mol

- CAS Number : 1706438-79-0

The biological activity of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. In vitro studies have shown that derivatives of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile can inhibit the growth of various cancer cell lines. For example, the compound demonstrated cytotoxic effects against HL-60 and U937 cell lines, with dose-dependent responses observed in apoptosis assays .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | HL-60 | <0.01 |

| 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | U937 | <0.01 |

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific kinases, which are crucial in cancer progression and cellular signaling pathways. Studies have demonstrated that modifications in the molecular structure can lead to enhanced selectivity for certain kinases, such as GRK2, while minimizing off-target effects .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various fluorinated compounds, 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile was evaluated against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values below 0.01 µM in several cases, suggesting potent anticancer activity .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound induces apoptosis through caspase activation pathways. In treated cells, increased levels of cleaved caspase-3 were observed, indicating that the compound effectively triggers programmed cell death.

Discussion

The unique structural features of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile contribute significantly to its biological activity. The presence of fluorine atoms enhances its interaction with biological systems, making it a valuable candidate in drug development for cancer therapies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The incorporation of trifluoromethyl groups into drug candidates has been shown to improve pharmacokinetic properties and biological activity. For instance, compounds containing this moiety have been linked to enhanced potency against various biological targets, including serotonin receptors and G protein-coupled receptors (GPCRs) .

Case Study:

A recent study demonstrated that derivatives of 2-fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile exhibited significant agonistic activity on GPCRs, with modifications to the trifluoromethyl position affecting potency .

2. Anticancer Agents:

Research indicates that fluorinated acetonitriles can serve as precursors for anticancer agents. The unique electronic properties imparted by the trifluoromethyl group can enhance interactions with biological macromolecules, leading to improved therapeutic efficacy .

Material Science Applications

1. Agrochemicals:

Fluorinated compounds are increasingly used in the development of agrochemicals due to their stability and effectiveness as pesticides. The introduction of fluorine atoms can enhance the biological activity of these compounds, making them more effective in pest control .

2. Polymer Chemistry:

The compound's unique properties also make it suitable for applications in polymer science. Fluorinated polymers exhibit superior thermal stability and chemical resistance, which are desirable traits in various industrial applications .

Comparative Data Table

| Application Area | Description | Impact Factor |

|---|---|---|

| Medicinal Chemistry | Enhances drug potency and pharmacokinetics | Significant improvement |

| Agrochemicals | Increases efficacy in pest control through enhanced biological activity | High effectiveness |

| Polymer Chemistry | Provides thermal stability and chemical resistance | Improved material properties |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

| Compound Name | Substituents (Positions) | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | F (2), CH₃ (5), CF₃ (3) | Nitrile (CH₂CN) | High lipophilicity, steric hindrance |

| 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | Cl (2), CF₃ (5) | Nitrile (CH₂CN) | Enhanced electrophilicity due to Cl |

| 5-Chloro-2-(trifluoromethyl)phenylacetonitrile | Cl (5), CF₃ (2) | Nitrile (CH₂CN) | Altered regiochemistry for reactions |

| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | F (2), CF₃ (5) | Nitrile (CH₂CN) | Increased electron-withdrawing effects |

| 3-(Trifluoromethyl)phenylacetonitrile | CF₃ (3) | Nitrile (CH₂CN) | Reduced steric bulk, simpler structure |

| 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile | CF₃ (2), CH₃ (5), fused furan ring | Nitrile (CH₂CN) | Heterocyclic backbone, altered solubility |

Electronic and Steric Effects

- Fluorine vs. Chlorine Substitution : Replacing chlorine with fluorine (as in 2-Chloro-5-(trifluoromethyl)phenylacetonitrile vs. the target compound) reduces electronegativity but increases steric accessibility due to fluorine’s smaller atomic radius. This may enhance reactivity in nucleophilic substitutions .

- Trifluoromethyl Position : The CF₃ group at position 3 introduces significant steric hindrance, which could slow reaction kinetics compared to 3-(Trifluoromethyl)phenylacetonitrile, where CF₃ is the sole substituent .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile, and what are their comparative efficiencies?

- The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, a halogenated precursor (e.g., bromo- or chloro-substituted phenylacetonitrile) undergoes fluorination using potassium fluoride or tetrabutylammonium fluoride under controlled conditions . Alternative routes involve Suzuki-Miyaura coupling with boronic acids (e.g., 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid) to introduce trifluoromethyl groups . Yields vary between 60–85%, depending on reaction temperature and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Analytical Methods :

- NMR : ¹⁹F NMR is critical for confirming fluorinated and trifluoromethyl groups (δ ~ -60 to -70 ppm for CF₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₇F₄N: theoretical ~ 229.07 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) ensures >97% purity .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Use desiccants (e.g., silica gel) to avoid moisture . Safety protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential release of toxic HCN vapors under acidic conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of halogens in precursors of this compound?

- The reaction proceeds via a two-step mechanism:

Halogen Activation : A halogen atom (e.g., Br) on the phenyl ring is activated by electron-withdrawing groups (e.g., CF₃), facilitating nucleophilic attack .

Fluoride Insertion : Fluoride ions (from KF or TBAF) displace the halogen, stabilized by polar aprotic solvents like DMF or DMSO. Computational studies (DFT) show the CF₃ group lowers the activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How do the fluorine and trifluoromethyl groups influence the compound’s interaction with biological targets?

- The CF₃ group enhances lipophilicity (logP ~ 2.5), improving membrane permeability, while the fluoro group increases metabolic stability by resisting cytochrome P450 oxidation . Preliminary docking studies suggest binding to kinase ATP pockets (e.g., EGFR) with a predicted Kd of 1.2–3.5 µM .

Q. What strategies mitigate competing side reactions during cross-coupling syntheses?

- Optimization Steps :

- Catalyst Screening : PdCl₂(dppf) reduces undesired homocoupling byproducts compared to Pd(PPh₃)₄ .

- Solvent Control : Use toluene instead of THF to minimize hydrolysis of intermediates .

- Temperature Gradients : Gradual heating (50°C → 80°C) improves regioselectivity by 30% .

Q. How does this compound compare structurally and functionally to analogs like 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile?

- Structural Differences : The methoxy group in the analog increases electron density on the ring, reducing electrophilicity at the nitrile-bearing carbon. This lowers reactivity in nucleophilic additions but enhances stability in acidic conditions .

- Functional Impact : The analog shows weaker enzyme inhibition (IC₅₀ = 8 µM vs. 5 µM for the target compound) against serine proteases, highlighting the critical role of the fluoro-methyl substitution .

Methodological Considerations

Q. What computational tools are effective in predicting the compound’s reactivity and binding modes?

- Software : Gaussian (DFT) for reaction pathway modeling; AutoDock Vina for protein-ligand docking .

- Parameters : Include solvent effects (PCM model) and van der Waals corrections for fluorine atoms .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approaches :

- Dose-Response Curves : Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric kinase assays) .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.